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Compound of Interest

Compound Name: 2-Methylbutyl butyrate

Cat. No.: B1580447 Get Quote

Application of 2-Methylbutyl Butyrate as a
Flavoring Agent in Food Science
Application Notes and Protocols for Researchers,
Scientists, and Drug Development Professionals
Introduction

2-Methylbutyl butyrate (CAS No. 51115-64-1) is a volatile ester recognized for its potent fruity

aroma and flavor, making it a valuable component in the formulation of various food and

beverage products. Its characteristic scent is often described as a complex fruity blend with

notes of apple, apricot, pear, and tropical fruits.[1] This document provides detailed application

notes and experimental protocols for the effective utilization of 2-methylbutyl butyrate as a

flavoring agent in food science research and product development.

Organoleptic and Physicochemical Properties

A thorough understanding of the sensory and physical characteristics of 2-methylbutyl
butyrate is crucial for its successful application.

Flavor Profile: The taste of 2-methylbutyl butyrate is characterized as sweet and fruity, with

nuances of tutti frutti, apricot, gooseberry, and tropical notes.[1][2]
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Odor Profile: The aroma is described as fruity, reminiscent of pear, apricot, apple, and

tropical fruits, with spicy and rum-like undertones.[1]

Physical State: It is a colorless, clear liquid at room temperature.

Solubility: 2-Methylbutyl butyrate is soluble in alcohol. Its solubility in water is low,

estimated at 44.59 mg/L at 25 °C.

Boiling Point: The estimated boiling point is 183.34°C.[3]

Flash Point: The flash point is approximately 58.89 °C (138.00 °F).[1]

Quantitative Data Summary
The following tables summarize key quantitative data for the application of 2-methylbutyl
butyrate.

Table 1: Physicochemical Properties of 2-Methylbutyl Butyrate

Property Value Reference

Molecular Formula C9H18O2 [3]

Molecular Weight 158.24 g/mol [3]

CAS Number 51115-64-1 [3]

Specific Gravity
0.86200 to 0.86800 @ 25.00

°C
[1]

Refractive Index
1.40800 to 1.41400 @ 20.00

°C
[1]

Flash Point 58.89 °C (138.00 °F) [1]

Boiling Point (est.) 183.34°C [3]

Table 2: Recommended Usage Levels of 2-Methylbutyl Butyrate in Various Food Categories
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Food Category
Normal Use
(mg/kg)

Maximum Use
(mg/kg)

Reference

Beverages (Non-

alcoholic)
5.0 25.0 [4]

Beverages (Alcoholic) 10.0 50.0 [4]

Bakery Wares 10.0 50.0 [4]

Confectionery 10.0 50.0 [4]

Edible Ices 10.0 50.0 [2]

Processed Fruit 7.0 35.0 [2]

Meat and Meat

Products
2.0 10.0 [4]

Fish and Fish

Products
2.0 10.0 [4]

Ready-to-eat

Savouries
20.0 100.0 [4]

Composite Foods 5.0 25.0 [4]

Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the

evaluation and application of 2-methylbutyl butyrate.

Protocol 1: Sensory Evaluation using the Triangle Test

This protocol is designed to determine if a sensory difference exists between two product

formulations, for example, a control product and a product containing 2-methylbutyl butyrate.

Objective: To determine if the addition of 2-methylbutyl butyrate at a specific concentration

creates a perceivable sensory difference in a food or beverage product.

Materials:
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Control product (without 2-methylbutyl butyrate).

Test product (with a defined concentration of 2-methylbutyl butyrate).

Identical, opaque sample cups labeled with random three-digit codes.

Palate cleansers (e.g., unsalted crackers, filtered water).

Sensory evaluation booths with controlled lighting and temperature.

Panel of at least 25-50 trained or untrained sensory panelists.

Evaluation forms.

Procedure:

Sample Preparation: Prepare the control and test products. Ensure both are at the same

serving temperature.

Coding and Presentation: For each panelist, present three samples simultaneously in a

randomized order. Two samples will be identical (either both control or both test), and one

will be different.[5] There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB,

ABB) which should be balanced across the panelists.[5]

Instructions to Panelists: Instruct panelists to evaluate the samples from left to right.[5] They

should cleanse their palate with water and a cracker between samples.[6]

Evaluation: Each panelist is asked to identify the "odd" or "different" sample.[6]

Data Analysis: The number of correct identifications is tallied. Statistical significance is

determined using a chi-square test or by consulting statistical tables for triangle tests.[5]

Protocol 2: Quantification of 2-Methylbutyl Butyrate in a Food Matrix using Gas

Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantitative analysis of 2-methylbutyl
butyrate in a food or beverage sample.
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Objective: To determine the concentration of 2-methylbutyl butyrate in a given food matrix.

Materials:

Gas chromatograph coupled with a mass spectrometer (GC-MS).

Appropriate GC column (e.g., a non-polar or medium-polarity column).

Solid-phase microextraction (SPME) fibers or liquid-liquid extraction solvents.

2-Methylbutyl butyrate standard of known purity.

Internal standard (e.g., a structurally similar ester not present in the sample).

Sample vials.

Homogenizer or blender.

Procedure:

Standard Preparation: Prepare a stock solution of 2-methylbutyl butyrate and the internal

standard in a suitable solvent. Create a series of calibration standards by diluting the stock

solution.

Sample Preparation:

Liquid Samples (e.g., beverages): An aliquot of the sample is placed in a vial. The internal

standard is added. For volatile analysis, headspace SPME is a common technique.

Solid Samples (e.g., bakery products): The sample is homogenized. A known weight of the

homogenized sample is extracted using a suitable solvent or subjected to headspace

SPME after incubation. The internal standard is added.

GC-MS Analysis:

Inject the prepared sample or SPME fiber into the GC-MS system.
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The GC oven temperature program should be optimized to achieve good separation of 2-
methylbutyl butyrate from other volatile compounds.

The mass spectrometer should be operated in selected ion monitoring (SIM) mode for

higher sensitivity and selectivity, monitoring characteristic ions of 2-methylbutyl butyrate
and the internal standard.

Quantification: A calibration curve is generated by plotting the ratio of the peak area of 2-
methylbutyl butyrate to the peak area of the internal standard against the concentration of

the calibration standards. The concentration of 2-methylbutyl butyrate in the sample is then

calculated from this curve.

Protocol 3: Stability Testing of 2-Methylbutyl Butyrate in a Beverage

This protocol describes a method to evaluate the stability of 2-methylbutyl butyrate in a liquid

food matrix under different storage conditions.

Objective: To assess the degradation or loss of 2-methylbutyl butyrate in a beverage over

time at various temperatures.

Materials:

Beverage product containing a known initial concentration of 2-methylbutyl butyrate.

Storage containers (e.g., glass bottles with airtight seals).

Incubators or environmental chambers set to different temperatures (e.g., 4°C, 20°C, 35°C).

GC-MS system for quantification (as described in Protocol 2).

Procedure:

Sample Preparation: Prepare a batch of the beverage with a precisely known concentration

of 2-methylbutyl butyrate.

Storage: Aliquot the beverage into the storage containers, ensuring minimal headspace.

Store the containers at the different selected temperatures.
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Time Points: Define the time points for analysis (e.g., 0, 1, 2, 4, 8, 12 weeks).

Analysis: At each time point, remove a set of samples from each storage temperature.

Quantification: Analyze the concentration of 2-methylbutyl butyrate in each sample using

the GC-MS method described in Protocol 2.

Data Analysis: Plot the concentration of 2-methylbutyl butyrate as a function of time for

each temperature. This will allow for the determination of the degradation rate and shelf-life

of the flavoring in the specific beverage and storage condition.

Visualizations
Flavoring Agent Evaluation Workflow

The following diagram illustrates a typical workflow for the evaluation of a new flavoring agent

like 2-methylbutyl butyrate.
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Caption: Workflow for the evaluation of a new flavoring agent.

Sensory Evaluation (Triangle Test) Protocol

This diagram outlines the steps involved in conducting a triangle test for sensory evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1580447?utm_src=pdf-body-img
https://www.benchchem.com/product/b1580447?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Measuring Flavor and Sensory Protocols [sensapure.com]

2. perfumersworld.com [perfumersworld.com]

3. chromatographyonline.com [chromatographyonline.com]

4. 2-methyl butyl butyrate, 51115-64-1 [thegoodscentscompany.com]

5. Triangle Test [sensorysociety.org]

6. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]

To cite this document: BenchChem. [Application of 2-Methylbutyl butyrate as a flavoring
agent in food science.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1580447#application-of-2-methylbutyl-butyrate-as-a-
flavoring-agent-in-food-science]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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